(2,4-Dichlorobenzyl)methylamine

Übersicht

Beschreibung

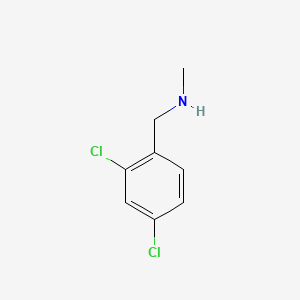

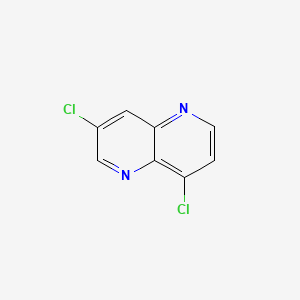

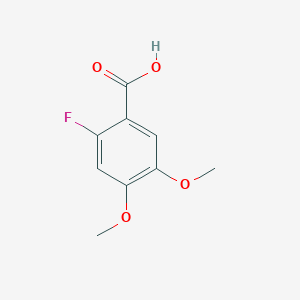

“(2,4-Dichlorobenzyl)methylamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 g/mol . This compound is also known by several synonyms, including “N-Methyl-2,4-dichlorobenzylamine” and "Benzenemethanamine, 2,4-dichloro-N-methyl-" .

Molecular Structure Analysis

The InChI representation of “(2,4-Dichlorobenzyl)methylamine” isInChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 . Its canonical SMILES representation is CNCC1=C(C=C(C=C1)Cl)Cl . Physical And Chemical Properties Analysis

“(2,4-Dichlorobenzyl)methylamine” has a molecular weight of 190.07 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen

Polymerization Catalysts

The study by Schrock et al. (2005) introduces the synthesis and application of zirconium and hafnium complexes containing electron-withdrawing diamido/donor ligands for the polymerization of 1-hexene. The ligand synthesis involves the coupling of 2-bromo-1,3-dichlorobenzene and methylation, leading to complexes active in olefin polymerization. This research outlines a novel approach in the field of catalyst design, expanding the utility of organometallic complexes in polymer synthesis Schrock et al., 2005.

Acid-Base and Complexing Properties

Sal’nikov et al. (2007) explored the acid-base and complexing properties of a novel compound related to (2,4-Dichlorobenzyl)methylamine, demonstrating its ability to form mononuclear complexes with Cu(II). This work provides insights into the compound's behavior in aqueous alcohol solutions, hinting at potential applications in coordination chemistry and metal ion recovery Sal’nikov et al., 2007.

Environmental Applications

A study by Arsenijević et al. (2008) focused on the emission control of dimethylamine vapors in a herbicide production plant, where dimethylamine is a key reactant. This research offers a practical solution for reducing air pollution and improving environmental safety in the chemical industry Arsenijević et al., 2008.

Photopolymerization

Guillaneuf et al. (2010) investigated a new alkoxyamine bearing a chromophore group as a photoiniferter, which decomposes under UV irradiation to initiate polymerization. This study represents a significant contribution to the field of photopolymerization, showing the potential of innovative compounds in developing advanced materials Guillaneuf et al., 2010.

Bioactive Heterocycles Synthesis

Majumdar and Bhattacharyya (2001) described the amino-Claisen rearrangement of specific aminocoumarins, leading to bioactive heterocyclic compounds. This synthesis pathway offers a new method for producing heterocycles with potential pharmaceutical applications Majumdar & Bhattacharyya, 2001.

Safety And Hazards

“(2,4-Dichlorobenzyl)methylamine” can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJXWKXDISDARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198215 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichlorobenzyl)methylamine | |

CAS RN |

5013-77-4 | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005013774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)